molecular formula C8H6F2N2OS B018911 5-(difluoromethoxy)-1H-benzimidazole-2-thiol CAS No. 97963-62-7

5-(difluoromethoxy)-1H-benzimidazole-2-thiol

Cat. No. B018911
CAS RN: 97963-62-7
M. Wt: 216.21 g/mol
InChI Key: HJMVPNAZPFZXCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, often involves multi-step chemical reactions. A common method includes the cyclization of arylidene amino-benzo[d]imidazole-2-thiols with mercaptoacetic acid, followed by cyclization with 2-(phenylmethylene)malononitrile, as described in the synthesis of benzimidazolylpyrano[2,3-d][1,3]thiazolocarbonitriles (Malladi, Anisetti, & Rao, 2014). Another approach involves the reaction of benzimidazole-2-thione derivatives with chloroacetic acid in the presence of sodium hydroxide, followed by reaction with acetic anhydride and N-mono substituted piperazine (Ganji & Agrawal, 2020).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their benzimidazole core, which can be substituted at various positions to alter their chemical and physical properties. For instance, the introduction of a difluoromethoxy group at the 5-position significantly impacts the compound's reactivity and interaction with biological targets. The structural elucidation is often confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry (Aparna et al., 2020).

Scientific Research Applications

  • Chemical Synthesis

    • This compound can be used in the synthesis of other complex molecules . The preparation method involves several steps including etherification, nitrification, hydrolysis, and reduction .
  • Pharmaceutical Industry

    • It may be used in the synthesis of pantoprazole , a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .
  • Chemical Industry

    • This compound can be used in the chemical industry for the production of various other chemicals . The preparation method involves several steps including etherification, nitrification, hydrolysis, and reduction .
  • Education

    • This compound could be used in educational settings for teaching purposes, such as demonstrating certain chemical reactions or synthesis methods .

properties

IUPAC Name

5-(difluoromethoxy)-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)12-8(14)11-5/h1-3,7H,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMVPNAZPFZXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80243352
Record name 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethoxy)-1H-benzimidazole-2-thiol

CAS RN

97963-62-7
Record name 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97963-62-7
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Record name 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
Source ChemIDplus
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Record name 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.290
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Record name 5-(DIFLUOROMETHOXY)-1H-BENZIMIDAZOLE-2-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39P59C89NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Aparna, G Nirmala, NJP Subhashini… - Russian Journal of …, 2020 - Springer
Novel bis-1,2,3-triazol-1H-4-yl-substituted aryl benzimidazole-2-thiol derivatives have been synthesized from 5-methoxy and 5-difluoromethoxy bis-propargyl substituted benzimidazole-…
Number of citations: 6 link.springer.com
H Azizian, A Esmailnejad, V Fathi Vavsari… - …, 2020 - Wiley Online Library
A number of pantoprazole derivatives were synthesized and screened for their urease inhibitory properties. Some of them showed potent inhibitions against jack bean urease. All …
AK Awasthi, L Kumar, P Tripathi, M Golla… - Journal of …, 2019 - Elsevier
Pantoprazole sodium, a substituted benzimidazole derivative, is an irreversible proton pump inhibitor which is primarily used for the treatment of duodenal ulcers, gastric ulcers, and …
Number of citations: 3 www.sciencedirect.com
S Pandey, P Pandey, D Mishra… - Brazilian Journal of …, 2013 - SciELO Brasil
A stability-indicating high-performance liquid chromatographic (HPLC) method was developed with short run time and validated for the assay of process related impurities of …
Number of citations: 20 www.scielo.br
N Khandale, RR Rajge, SK Singh… - Separation Science …, 2023 - Wiley Online Library
Impurities found in active pharmaceutical ingredients (APIs) and pharmaceutical products are of ever‐increasing interest. According to several regulatory agencies, purity and impurity …
PRM Reddy, J Sreeramulu, PY Naidu… - Asian Journal of …, 2010 - indianjournals.com
A fast, stability-indicating reversed phase liquid chromatographic method has been developed and subsequently validated for the estimation of impurities of Pantoprazole. The …
Number of citations: 1 indianjournals.com
R Suryanarayana, A Vinukonda, N Jain, H Pandey… - jgtps.com
A Novel formulation Pantoprazole lyophilized injection vial developed with critical quality attributes using Edetate disodium dehydrate (chelating agent) and Sodium hydroxide (pH …
Number of citations: 0 www.jgtps.com
R Pavan, G Thrimurthulu - jgtps.com
A Novel formulation Pantoprazole lyophilized injection vial developed with critical quality attributes using Edetate disodium dehydrate (chelating agent) and Sodium hydroxide (pH …
Number of citations: 0 www.jgtps.com

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